

"4-(Trifluoromethoxy)piperidine hydrochloride" chemical structure and CAS number

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)piperidine
hydrochloride

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Technical Guide: 4-(Trifluoromethoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Trifluoromethoxy)piperidine hydrochloride**, a fluorinated heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, a proven synthetic route, and its potential applications as a building block in the design of novel therapeutic agents.

Chemical Structure and Identification

4-(Trifluoromethoxy)piperidine hydrochloride is a piperidine derivative featuring a trifluoromethoxy group at the 4-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in research and development.

Chemical Structure:

- Core Scaffold: Piperidine
- Key Substituent: Trifluoromethoxy ($-\text{OCF}_3$) group at the 4-position
- Salt Form: Hydrochloride (HCl)

The chemical identifiers for **4-(Trifluoromethoxy)piperidine hydrochloride** are summarized in the table below.

Identifier	Value
CAS Number	1612172-50-5[1][2]
PubChem CID	86811703[1]
Molecular Formula	C ₆ H ₁₁ ClF ₃ NO[1]
EC Number	818-846-1[1]

Synthesis and Experimental Protocols

While specific experimental data for the hydrochloride salt is not extensively published, a detailed, multi-gram synthetic route for the free base, 4-(trifluoromethoxy)piperidine, has been developed and is outlined below.[3] The hydrochloride salt can be readily prepared from the free base by treatment with hydrochloric acid.

Synthesis of 4-(Trifluoromethoxy)piperidine (Free Base)

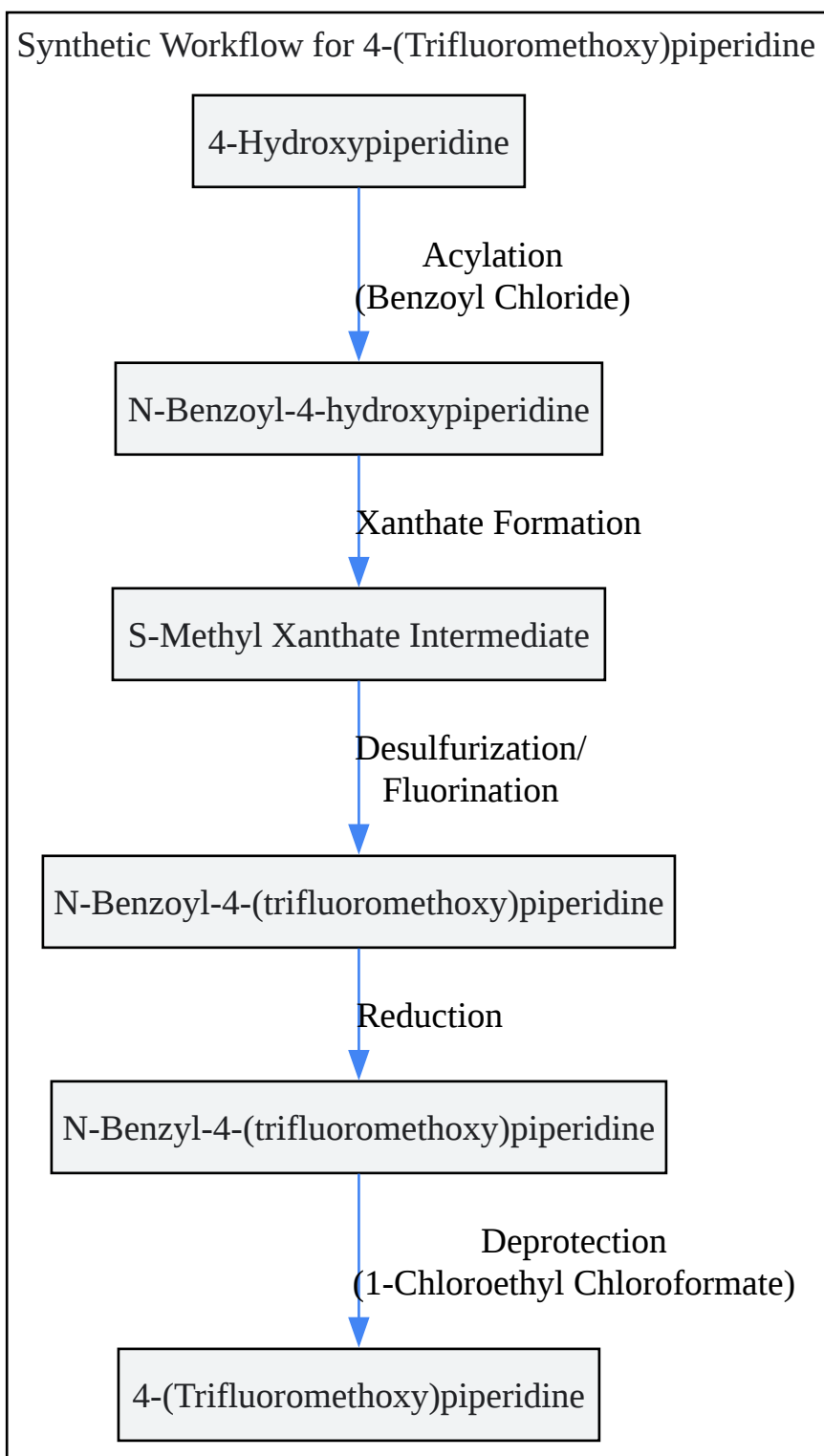
A five-stage synthesis starting from 4-hydroxypiperidine has been reported with an overall yield of 40%.[3]

Experimental Protocol:

- **Acylation of 4-Hydroxypiperidine:** The synthesis begins with the acylation of 4-hydroxypiperidine using benzoyl chloride to protect the piperidine nitrogen, yielding N-benzoyl-4-hydroxypiperidine.[3]
- **Xanthate Formation:** The resulting N-benzoyl-4-hydroxypiperidine is then converted to the corresponding S-methyl xanthate.[3]
- **Desulfurization/Fluorination (Hiyama Method):** The crucial trifluoromethoxy group is introduced via a desulfurization-fluorination reaction of the S-methyl xanthate using N-bromosuccinimide and Olah's reagent.[3] This step yields N-benzoyl-4-(trifluoromethoxy)piperidine.

- Reduction of the Amide: The N-benzoyl group is subsequently reduced to a benzyl group.[3]
- Deprotection: The final step involves the removal of the N-benzyl protecting group using 1-chloroethyl chloroformate to afford the target compound, 4-(trifluoromethoxy)piperidine.[3]

The structure and composition of the synthesized compounds are confirmed at each stage using ^1H , ^{13}C , and ^{19}F NMR spectroscopy, as well as mass spectrometry and elemental analysis.[3]



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Synthetic pathway for 4-(trifluoromethoxy)piperidine.

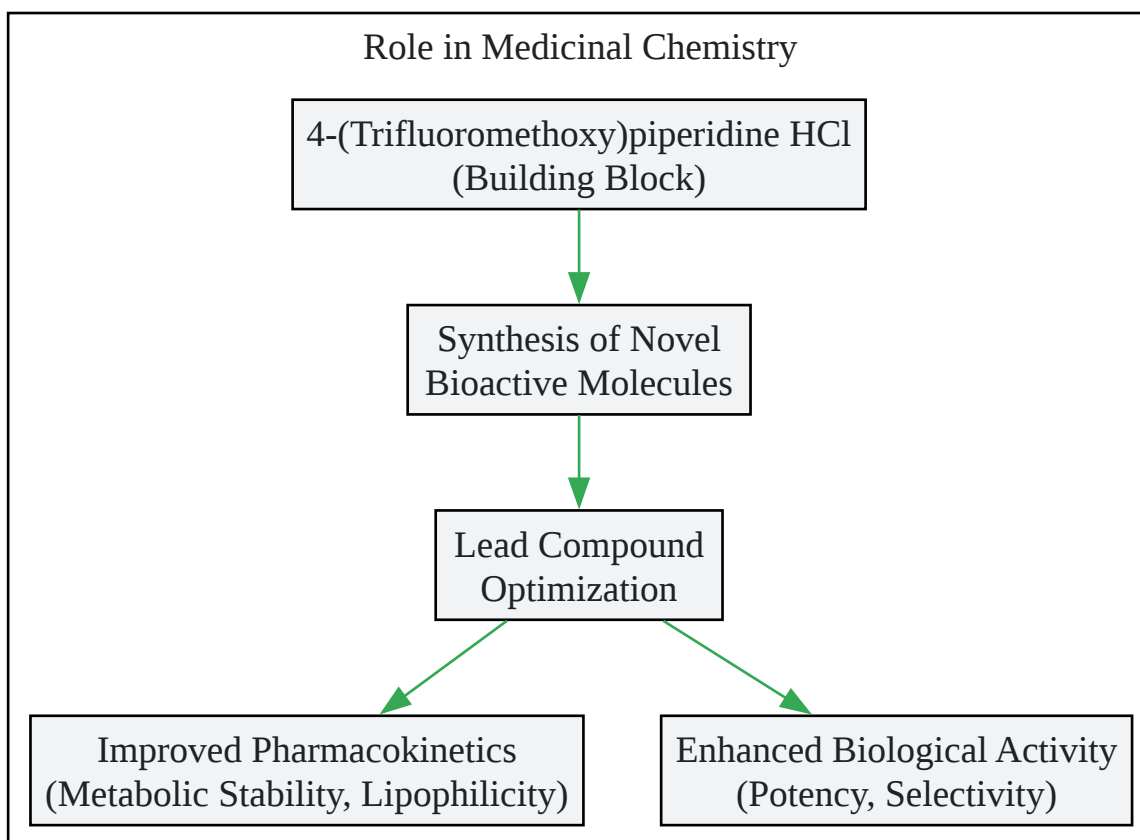
Applications in Drug Discovery and Medicinal Chemistry

4-(Trifluoromethoxy)piperidine hydrochloride is considered a promising building block for medicinal chemistry.[3] The incorporation of the trifluoromethoxy group into molecular scaffolds is a well-established strategy in drug design to modulate key physicochemical properties.

Key Attributes of the Trifluoromethoxy Group:

- **Metabolic Stability:** The trifluoromethoxy group is highly stable to metabolic degradation, which can improve the half-life of a drug candidate.
- **Lipophilicity:** This group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
- **Conformational Effects:** The steric and electronic properties of the trifluoromethoxy group can influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for its biological target.

Given these properties, **4-(Trifluoromethoxy)piperidine hydrochloride** can serve as a valuable starting material for the synthesis of more complex molecules targeting a wide range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases. Its utility lies in its ability to introduce the advantageous trifluoromethoxy moiety into a versatile piperidine scaffold, which is a common core structure in many approved drugs.



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Logical relationship of the compound as a building block.

While specific biological activity data for **4-(Trifluoromethoxy)piperidine hydrochloride** is not yet widely available in the public domain, its structural motifs are present in a variety of biologically active compounds, suggesting its potential for future drug discovery programs. Researchers can utilize this compound to explore new chemical space and develop next-generation therapeutics with improved pharmacological profiles.

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References

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